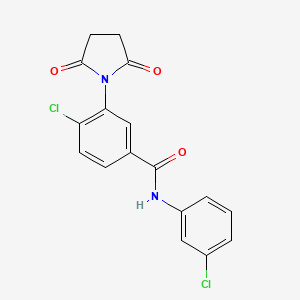
4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
Descripción general
Descripción
4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide involves the inhibition of the STAT3 signaling pathway. It binds to the SH2 domain of STAT3 and prevents its phosphorylation by JAK2, thus inhibiting the activation of STAT3. This leads to the downregulation of STAT3 target genes, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to have significant biochemical and physiological effects. It inhibits the growth of cancer cells in vitro and in vivo, and it also enhances the efficacy of chemotherapy drugs. In addition, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is its high potency and specificity towards the STAT3 signaling pathway. This makes it an excellent candidate for cancer therapy. However, its limitations include its poor solubility in water, which can affect its bioavailability and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide. One of the areas of interest is the development of more potent and selective inhibitors of the STAT3 pathway. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide. Furthermore, the combination of 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide with other chemotherapy drugs is an area of interest for cancer therapy. Finally, the investigation of the potential applications of 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide in other diseases, such as inflammation and autoimmune disorders, is also a future direction for research.
Conclusion:
In conclusion, 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide is a promising compound with potential applications in cancer therapy and other areas of research. Its mechanism of action involves the inhibition of the STAT3 signaling pathway, which plays a crucial role in cancer development and progression. Although it has some limitations, its high potency and specificity towards the STAT3 pathway make it an excellent candidate for further research.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has various applications in scientific research. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction is crucial for the activation of STAT3, which plays a significant role in the development and progression of various cancers, including breast, prostate, and lung cancer. Therefore, 4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)benzamide has potential applications in cancer therapy.
Propiedades
IUPAC Name |
4-chloro-N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-11-2-1-3-12(9-11)20-17(24)10-4-5-13(19)14(8-10)21-15(22)6-7-16(21)23/h1-5,8-9H,6-7H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQKSCQPFIJPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4720905.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4720909.png)
![4-({3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4720915.png)
![N-allyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4720917.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720923.png)
![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720926.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B4720947.png)
![4-[3-(butylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B4720955.png)
![4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4720973.png)

![2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4720991.png)
![3-ethyl-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4720993.png)
![1-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B4720994.png)